
(E)-2-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)-3-(1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromenylidene moiety linked to an indole ring through a propanoic acid chain, with a chlorine atom and a p-tolyl group enhancing its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)-3-(1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the chromenylidene intermediate, which is then coupled with an indole derivative under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, catalysts, and solvents that facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to purify the final product. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)-3-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the chromenylidene and indole moieties.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions can result in halogenated or alkylated derivatives.
Applications De Recherche Scientifique
(E)-2-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)-3-(1H-indol-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in cancer research, due to its ability to modulate specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-2-((6-chloro-2-(p-tolyl)-4H-chromen-4-ylidene)amino)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation, making it a valuable tool in biomedical research.
Propriétés
Formule moléculaire |
C27H21ClN2O3 |
|---|---|
Poids moléculaire |
456.9 g/mol |
Nom IUPAC |
2-[[6-chloro-2-(4-methylphenyl)chromen-4-ylidene]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C27H21ClN2O3/c1-16-6-8-17(9-7-16)26-14-23(21-13-19(28)10-11-25(21)33-26)30-24(27(31)32)12-18-15-29-22-5-3-2-4-20(18)22/h2-11,13-15,24,29H,12H2,1H3,(H,31,32) |
Clé InChI |
SKDDSZRDYGMPIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=NC(CC3=CNC4=CC=CC=C43)C(=O)O)C5=C(O2)C=CC(=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


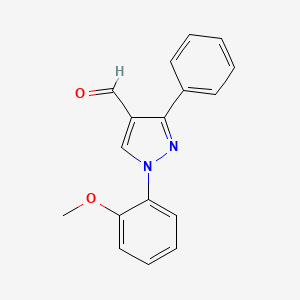
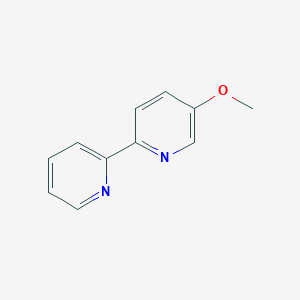
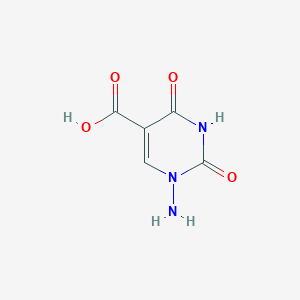
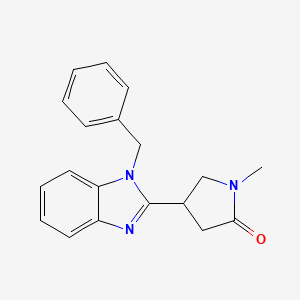
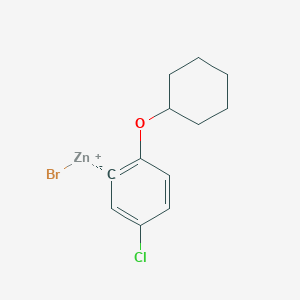
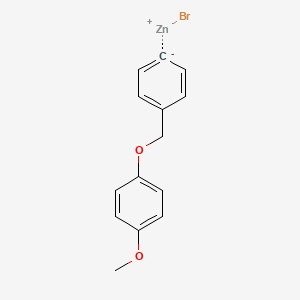

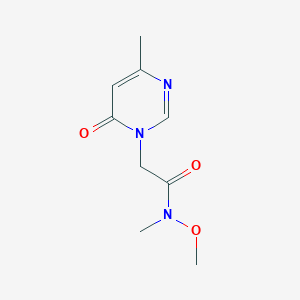

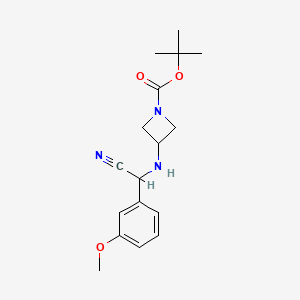

![9-(3,4-Dimethylphenyl)-3-((4-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14879258.png)
![4-Fluoro-2-[(1-pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14879269.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-thioxo-2,3-dihydro[1]benzothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14879274.png)
